molecular formula C14H19NO2 B14434850 N-(2-Methyl-4-oxohexan-2-yl)benzamide CAS No. 78371-18-3

N-(2-Methyl-4-oxohexan-2-yl)benzamide

Cat. No.: B14434850
CAS No.: 78371-18-3
M. Wt: 233.31 g/mol
InChI Key: URIURCFMBBPFAX-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-oxohexan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamide moiety attached to a 2-methyl-4-oxohexan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-oxohexan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2-methyl-4-oxohexan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-oxohexan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methyl-4-oxohexan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxohexan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A methylated derivative of benzamide.

    N-Butylbenzamide: A butylated derivative of benzamide.

Uniqueness

N-(2-Methyl-4-oxohexan-2-yl)benzamide is unique due to the presence of the 2-methyl-4-oxohexan-2-yl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

78371-18-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-methyl-4-oxohexan-2-yl)benzamide

InChI

InChI=1S/C14H19NO2/c1-4-12(16)10-14(2,3)15-13(17)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,17)

InChI Key

URIURCFMBBPFAX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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